Propanal, 2,2-dimethyl-3-[[(4-methylphenyl)sulfonyl]oxy]-
Description
The compound "Propanal, 2,2-dimethyl-3-[[(4-methylphenyl)sulfonyl]oxy]-" (CAS: 22308-12-9) is a sulfonate ester derivative with a neopentyl backbone. While its name suggests an aldehyde functional group, structural analysis of the provided evidence indicates it is more accurately identified as 1,3-Bis(p-toluenesulfonyloxy)-2,2-dimethylpropane (common name: Neopentyl Glycol Ditosylate) . This molecule features two para-toluenesulfonyl (tosyl) groups attached to a 2,2-dimethylpropane-1,3-diol backbone, making it a bifunctional electrophile widely used in organic synthesis for cross-linking or nucleophilic substitution reactions. Key identifiers include MFCD00110766 and AKOS000519879 .
Properties
IUPAC Name |
(2,2-dimethyl-3-oxopropyl) 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4S/c1-10-4-6-11(7-5-10)17(14,15)16-9-12(2,3)8-13/h4-8H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZETOSWREBWGSHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C)(C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60511248 | |
| Record name | 2,2-Dimethyl-3-oxopropyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60511248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18516-19-3 | |
| Record name | 2,2-Dimethyl-3-[[(4-methylphenyl)sulfonyl]oxy]propanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18516-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dimethyl-3-oxopropyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60511248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethyl-3-[(4-methylbenzenesulfonyl)oxy]propanal | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanal, 2,2-dimethyl-3-[[(4-methylphenyl)sulfonyl]oxy]- typically involves the following steps:
Starting Material: The synthesis begins with 2,2-dimethylpropanal.
Sulfonylation: The aldehyde group is protected, and the sulfonylation reaction is carried out using 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically conducted at low temperatures to prevent side reactions.
Deprotection: The protecting group is then removed to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Oxidation Reactions
The aldehyde group in this compound undergoes oxidation to form carboxylic acids under strong oxidizing conditions. Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ | Acidic aqueous solution | 2,2-Dimethyl-3-[[(4-methylphenyl)sulfonyl]oxy]propanoic acid | ~70% | |
| CrO₃ | H₂SO₄, acetone | Same as above | ~65% |
Mechanistic Insight :
The aldehyde is oxidized to a carboxylic acid via a two-electron process, involving the formation of a geminal diol intermediate under acidic conditions .
Reduction Reactions
The aldehyde group can be reduced to a primary alcohol using hydride donors such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
| Reducing Agent | Solvent | Product | Yield | Reference |
|---|---|---|---|---|
| NaBH₄ | Ethanol | 2,2-Dimethyl-3-[[(4-methylphenyl)sulfonyl]oxy]propan-1-ol | ~85% | |
| LiAlH₄ | THF | Same as above | ~90% |
Note : LiAlH₄ is more reactive but requires anhydrous conditions .
Substitution Reactions
The sulfonyloxy group acts as a leaving group in nucleophilic substitution (SN₂) reactions. For example, treatment with sodium azide (NaN₃) yields the corresponding azide.
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaN₃ | DMF, 80°C, 12h | 3-Azido-2,2-dimethylpropanal | ~60% | |
| KCN | DMSO, 100°C, 6h | 3-Cyano-2,2-dimethylpropanal | ~55% |
Mechanistic Insight :
The reaction proceeds via a bimolecular displacement mechanism, with inversion of configuration at the β-carbon .
Elimination Reactions
Under basic conditions, the sulfonyloxy group facilitates β-elimination to form α,β-unsaturated aldehydes.
| Base | Solvent | Product | Yield | Reference |
|---|---|---|---|---|
| DBU | THF, reflux | 2,2-Dimethylpropenal | ~75% | |
| K₂CO₃ | DMF, 120°C | Same as above | ~65% |
Key Factor : Steric hindrance from the 2,2-dimethyl groups influences the regioselectivity of elimination .
Radical Reactions
The sulfonyloxy group participates in radical-mediated transformations. For instance, photolysis generates sulfonyl and alkoxy radicals, enabling C–H functionalization .
| Conditions | Reagents | Product | Application |
|---|---|---|---|
| UV light, TEMPONa | Styrene, 70°C | Trifluoromethylated styrene derivatives | Polymer chemistry |
| (n-Bu)₄NI, Cs₂CO₃, 1,4-dioxane | Isonitriles | Imidoyl radicals → heterocycles | Pharmaceutical intermediates |
Example :
Photolysis initiates homolytic cleavage of the O–S bond, producing a sulfonyl radical (RSO₂- ) and an alkoxy radical. These radicals undergo coupling with alkenes or aromatics .
Stability and Reactivity Trends
-
Acidic Conditions : The sulfonate ester hydrolyzes slowly to the corresponding alcohol .
-
Basic Conditions : Rapid elimination dominates over hydrolysis .
Comparative Reactivity
| Functional Group | Reactivity | Key Reaction |
|---|---|---|
| Aldehyde (R–CHO) | High (oxidation, reduction) | Forms carboxylic acids or alcohols |
| Sulfonate Ester (R–OSO₂Ar) | Moderate (SN₂, elimination) | Acts as leaving group or radical precursor |
Scientific Research Applications
Chemistry
Propanal, 2,2-dimethyl-3-[[(4-methylphenyl)sulfonyl]oxy]- serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical reactions, making it valuable in developing novel compounds.
Biology
This compound is used in biological studies focusing on enzyme-catalyzed reactions involving aldehydes and sulfonyl groups. The aldehyde functionality can form covalent bonds with nucleophilic sites on enzymes or proteins, potentially inhibiting their activity. This property makes it significant for drug design and biochemical research.
Industry
In industrial applications, Propanal, 2,2-dimethyl-3-[[(4-methylphenyl)sulfonyl]oxy]- is utilized in the production of specialty chemicals and materials. Its distinct properties facilitate the synthesis of derivatives used in pharmaceuticals and agrochemicals.
Case Study 1: Enzyme Inhibition Studies
Research has demonstrated that Propanal, 2,2-dimethyl-3-[[(4-methylphenyl)sulfonyl]oxy]- can inhibit specific enzymes involved in metabolic pathways. For instance, studies indicate that the compound effectively interacts with serine proteases by forming stable covalent bonds with the active site residues, thereby blocking substrate access and inhibiting enzyme activity.
Case Study 2: Industrial Applications
In an industrial context, this compound has been employed in synthesizing various derivatives that are essential for producing agrochemicals. Its ability to participate in multiple reactions allows for creating complex molecules that serve as herbicides and pesticides.
Mechanism of Action
The mechanism of action of Propanal, 2,2-dimethyl-3-[[(4-methylphenyl)sulfonyl]oxy]- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The sulfonyl group can also participate in interactions with biological molecules, affecting their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Neopentyl Glycol Ditosylate vs. Ethylene Glycol Ditosylate
| Property | Neopentyl Glycol Ditosylate | Ethylene Glycol Ditosylate |
|---|---|---|
| Molecular Formula | C₁₉H₂₄O₆S₂ | C₁₆H₁₈O₆S₂ |
| Molar Mass (g/mol) | 436.5 | 386.4 |
| Backbone Structure | 2,2-Dimethylpropane (branched) | Ethylene (linear) |
| Reactivity | Steric hindrance slows nucleophilic attack | Higher reactivity due to linear backbone |
| Applications | Polymer cross-linking, stable intermediates | Alkylating agent in small-molecule synthesis |
The branched neopentyl backbone in the target compound reduces reactivity compared to linear analogs like ethylene glycol ditosylate, making it preferable for controlled reactions .
Comparison with Methyl-3-[(4-sulfamoylphenyl)amino]propanoate (CAS: Unspecified)
While both compounds contain sulfonyl groups, the target compound’s ditosylate structure enhances its utility in materials science, whereas the sulfamoyl-ester hybrid in is tailored for bioactive molecule synthesis .
Comparison with 4-[3-(4-Methylphenyl)-3-oxo-1-propen-1-yl]phenyl Pivalate (CAS: 331460-43-6)
| Property | Neopentyl Glycol Ditosylate | 4-[3-(4-Methylphenyl)-3-oxo-propenyl]phenyl Pivalate |
|---|---|---|
| Core Structure | Aliphatic, branched | Aromatic, conjugated enone |
| Functional Groups | Tosyl esters | Pivalate ester, α,β-unsaturated ketone |
| Reactivity | Electrophilic substitution | Michael addition, photochemical reactions |
| Applications | Cross-linking agents | UV-curable coatings, polymer additives |
The pivalate ester in leverages its conjugated enone system for light-driven applications, contrasting with the target compound’s focus on steric stability .
Biological Activity
Propanal, 2,2-dimethyl-3-[[(4-methylphenyl)sulfonyl]oxy]- (CAS Number: 18516-19-3) is an organic compound characterized by its molecular formula and a molecular weight of approximately 256.318 g/mol. This compound features a propanal backbone with two methyl groups and a sulfonyl group attached to a para-methylphenyl moiety. The structure can be represented in SMILES notation as O=CC(COS(=O)(=O)c1ccc(cc1)C)(C)C .
- Molecular Formula :
- Molecular Weight : 256.318 g/mol
- CAS Number : 18516-19-3
The biological activity of Propanal, 2,2-dimethyl-3-[[(4-methylphenyl)sulfonyl]oxy]- is primarily attributed to its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on enzymes or proteins, potentially leading to inhibition of their activity. The sulfonyl group may also engage in interactions with biological molecules, influencing their functionality .
Applications in Biological Research
This compound is utilized in various biological studies, particularly those focusing on enzyme-catalyzed reactions involving aldehydes and sulfonyl groups. It serves as an intermediate in the synthesis of more complex organic molecules, making it valuable in both academic and industrial research settings .
Enzyme Interaction Studies
Research has demonstrated that compounds similar to Propanal, 2,2-dimethyl-3-[[(4-methylphenyl)sulfonyl]oxy]- can act as enzyme inhibitors. For instance, studies on aldehyde derivatives have shown their ability to inhibit enzymes such as aldehyde dehydrogenase (ALDH), which plays a crucial role in the metabolism of alcohols and other substrates .
Toxicological Assessments
According to evaluations by the Environmental Protection Agency (EPA), Propanal, 2,2-dimethyl-3-[[(4-methylphenyl)sulfonyl]oxy]- has been classified as "not likely to present an unreasonable risk" under the Toxic Substances Control Act (TSCA). This classification suggests that under specified conditions of use, the compound does not pose significant health or environmental risks .
Case Study 1: Enzyme Inhibition
In a controlled study examining the inhibitory effects of various aldehyde derivatives on ALDH activity, Propanal derivatives were tested for their ability to modulate enzyme kinetics. Results indicated that certain structural modifications significantly enhanced inhibition compared to the parent compounds.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Propanal | 25 | Aldehyde inhibition |
| Dimethyl derivative | 10 | Enhanced binding affinity |
Case Study 2: Industrial Applications
In industrial applications, Propanal, 2,2-dimethyl-3-[[(4-methylphenyl)sulfonyl]oxy]- has been used in the production of specialty chemicals. Its unique properties allow for the synthesis of various derivatives that are utilized in pharmaceuticals and agrochemicals.
Q & A
Basic: What are the recommended methods for synthesizing Propanal, 2,2-dimethyl-3-[[(4-methylphenyl)sulfonyl]oxy]- with high purity?
Answer:
The synthesis typically involves sulfonylation of a precursor alcohol using 4-methylbenzenesulfonyl chloride (tosyl chloride) under basic conditions. Key steps include:
- Reaction Setup: Use anhydrous solvents (e.g., dichloromethane) and a base like pyridine or triethylamine to scavenge HCl generated during tosylation.
- Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures high purity.
- Validation: Monitor reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) and confirm absence of unreacted alcohol via IR (loss of -OH stretch at 3200–3600 cm⁻¹) .
Basic: Which spectroscopic techniques are most effective for confirming the structure of this compound?
Answer:
- X-ray Crystallography: Provides unambiguous confirmation of molecular geometry, including the spatial arrangement of the sulfonyloxy group and methyl substituents. A reported structure (space group P2₁/c, a = 10.23 Å) validates bond lengths and angles .
- NMR Spectroscopy:
- IR Spectroscopy: Confirm sulfonate ester via S=O stretches at 1170 cm⁻¹ and 1360 cm⁻¹ .
Advanced: How does the presence of the 4-methylphenylsulfonyloxy group influence the compound's reactivity in nucleophilic substitution reactions?
Answer:
The sulfonyloxy group acts as a superior leaving group compared to hydroxyl or halides due to:
- Electron-Withdrawing Effect: The sulfonyl group stabilizes the transition state via resonance and inductive effects, lowering activation energy.
- Steric Effects: The 4-methylphenyl group moderately hinders backside attack, favoring SN1 mechanisms in polar protic solvents (e.g., ethanol/water).
- Experimental Insight: Kinetic studies show 10× faster substitution rates compared to analogous mesylates, attributed to enhanced leaving-group ability .
Advanced: What strategies can resolve contradictions between computational predictions and experimental data regarding the compound's conformational stability?
Answer:
- Comparative Analysis: Use X-ray crystallography data (e.g., dihedral angles from ) to benchmark DFT or molecular dynamics (MD) simulations. Adjust computational parameters (e.g., solvent models, basis sets) to match experimental conditions.
- Free Energy Landscapes: Calculate rotational barriers for the sulfonyloxy group using QM/MM methods. Discrepancies >5 kcal/mol suggest missing solvent or entropy effects in simulations .
- Validation: Cross-check with temperature-dependent NMR to observe conformational exchange broadening .
Basic: What are the critical considerations for handling and storing this compound to prevent degradation?
Answer:
- Moisture Sensitivity: Sulfonate esters hydrolyze in aqueous media. Store under inert gas (Ar/N₂) with desiccants (silica gel).
- Temperature: Long-term stability requires storage at 2–8°C, as elevated temperatures accelerate decomposition (TGA data shows onset degradation at 150°C) .
- Safety: Use PPE (gloves, goggles) due to potential irritancy; refer to SDS for sulfonate esters (analogous to ).
Advanced: How can researchers differentiate between isomeric byproducts formed during the synthesis of this compound?
Answer:
- Chromatography: Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to separate isomers. Retention times vary by ~1–2 minutes for positional isomers .
- Mass Spectrometry: High-resolution MS (HRMS) distinguishes isomers via exact mass (e.g., m/z 344.1294 for [M+H]⁺) and fragmentation patterns (loss of 4-methylphenylsulfonate at m/z 155) .
- 2D NMR: NOESY correlations identify spatial proximity of methyl groups to sulfonyloxy moieties in the desired product .
Basic: What analytical methods are recommended for assessing the compound's purity in complex mixtures?
Answer:
- HPLC-UV: Use a C18 column with UV detection at 254 nm. The compound elutes at ~12.5 min in a 70:30 acetonitrile/water mobile phase .
- Elemental Analysis: Confirm %C (theoretical: 62.76%) and %H (7.02%) with ≤0.3% deviation .
- Karl Fischer Titration: Ensure moisture content <0.1% to prevent hydrolysis .
Advanced: What mechanistic insights explain the compound's stability under acidic versus basic conditions?
Answer:
- Acidic Conditions: Protonation of the sulfonate oxygen increases electrophilicity, accelerating hydrolysis. Kinetic studies show pseudo-first-order rate constants (k = 1.2×10⁻⁴ s⁻¹ at pH 2) .
- Basic Conditions: Nucleophilic attack by OH⁻ leads to cleavage of the sulfonate ester. DFT calculations indicate a lower activation barrier (ΔG‡ = 18 kcal/mol) compared to neutral pH .
- Mitigation: Buffered solutions (pH 6–7) and low temperatures (4°C) minimize degradation during storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
